

Technical Support Center: Selenium-78 Analysis Using Collision Cell Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Selenium-78

Cat. No.: B083074

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing collision cell technology for the analysis of **Selenium-78** (^{78}Se) by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral interferences affecting ^{78}Se analysis?

A1: The accurate measurement of ^{78}Se is primarily hindered by two types of spectral interferences:

- **Polyatomic Interferences:** The most significant polyatomic interference is from the argon dimer, specifically $^{40}\text{Ar}^{38}\text{Ar}^+$, which has the same mass-to-charge ratio (m/z 78) as $^{78}\text{Se}^+$.[\[1\]](#) [\[2\]](#)
- **Doubly Charged Ion Interferences:** Isobaric interference from doubly charged rare earth elements (REEs), such as $^{156}\text{Gd}^{2+}$ and $^{156}\text{Dy}^{2+}$, can also lead to artificially elevated ^{78}Se signals.[\[2\]](#)[\[3\]](#)

Q2: How does collision cell technology help in mitigating these interferences?

A2: Collision/Reaction Cell (CRC) technology is employed to reduce or eliminate spectral interferences before they reach the mass analyzer.[\[4\]](#)[\[5\]](#) This is achieved by introducing a gas

into the cell that interacts with the ion beam from the plasma. The two primary mechanisms are:

- Collision Mode (with Kinetic Energy Discrimination - KED): An inert gas, typically Helium (He), is introduced into the cell. Polyatomic ions, being larger than the analyte ions of the same mass, undergo more collisions and lose more kinetic energy. A voltage barrier at the cell exit then allows the higher-energy analyte ions to pass while discriminating against the lower-energy interfering ions.[3][6]
- Reaction Mode: A reactive gas, such as hydrogen (H₂) or oxygen (O₂), is used.[7][8] This gas selectively reacts with either the interfering ions or the analyte ions to separate them by mass. For instance, H₂ can react with argon-based interferences, while O₂ can be used in a "mass-shift" approach where ⁷⁸Se⁺ is converted to ⁷⁸Se¹⁶O⁺ and measured at m/z 94, away from the original interference.[9][10]

Q3: I am observing unexpectedly high readings for ⁷⁸Se in my samples. What could be the cause and how can I troubleshoot it?

A3: Unusually high ⁷⁸Se signals are often indicative of unresolved spectral interferences. To troubleshoot this, consider the following steps:

- Identify the Source of Interference:
 - Argon-based interference (⁴⁰Ar³⁸Ar⁺): This is a common background interference. Running a blank solution should still show a signal at m/z 78 if this interference is not being effectively removed.
 - Doubly Charged REE Interference (¹⁵⁶Gd²⁺, ¹⁵⁶Dy²⁺): If your samples are known to or suspected of containing rare earth elements, this is a likely cause.[2][3] You can screen for the presence of Gd and Dy by monitoring their singly charged ions (e.g., ¹⁵⁵Gd⁺, ¹⁶³Dy⁺).
- Optimize Collision Cell Parameters:
 - Helium (He) Mode: Ensure the He flow rate and KED voltage are optimized. Insufficient flow or an incorrect voltage can lead to incomplete removal of polyatomic interferences.[6]

- Hydrogen (H₂) Mode: Hydrogen is often more effective than Helium for removing argon-based interferences.[1][7] Verify that the H₂ flow rate is correctly set.
- Oxygen (O₂) Mass-Shift Mode: If REE interferences are suspected, switching to a mass-shift method with O₂ can be highly effective as the REE²⁺ ions typically do not react to form oxides that would interfere with the shifted SeO⁺ mass.[9][10]
- Perform Spike Recovery and Matrix-Matched Calibration: Spiking a known concentration of selenium into your sample matrix and assessing the recovery can help determine if matrix effects are suppressing or enhancing the signal. Using matrix-matched calibration standards can also improve accuracy.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High Background Signal in Blanks	Incomplete removal of $^{40}\text{Ar}^{38}\text{Ar}^+$ interference.	Increase the collision gas (He or H ₂) flow rate. Optimize the KED voltage if using He mode. Consider using H ₂ as it is generally more efficient for removing Ar-based interferences.[1][7]
Poor Spike Recovery (Low)	Signal suppression due to high matrix components. Selenium has a high ionization potential, making it susceptible to matrix suppression.[9]	Dilute the sample. Use an internal standard to correct for matrix effects. Optimize plasma conditions for better ionization.
Poor Spike Recovery (High)	Unresolved spectral interferences from the sample matrix (e.g., $^{156}\text{Gd}^{2+}$).	Screen for the presence of interfering elements like Gd and Dy.[3] If present, use a reactive gas like O ₂ in mass-shift mode or H ₂ .[2][8][10] Mathematical correction equations can also be applied if the interfering element's concentration is known.[3]
Inconsistent or Drifting Signal	Instability in the plasma or collision cell conditions. Changes in the sample matrix affecting ionization.[9]	Allow for adequate instrument warm-up and stabilization time. Use an internal standard to correct for instrument drift. Ensure consistent acid concentration across all samples and standards.

Experimental Protocols

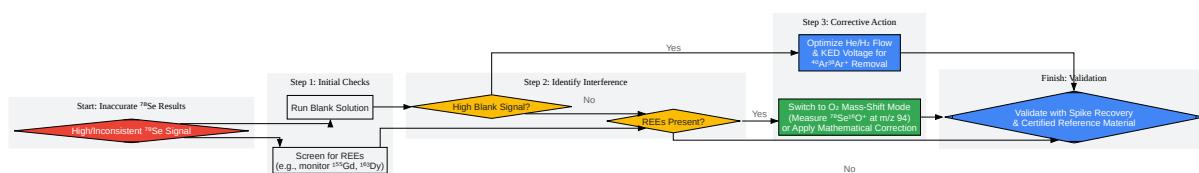
Protocol 1: General Method for ^{78}Se Analysis using Helium Collision Mode

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

- Sample Preparation: Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrogen peroxide) in a closed-vessel microwave system. Dilute the digested sample with deionized water to a final acid concentration of 1-2%.
- ICP-MS Operating Conditions:
 - RF Power: 1500 - 1600 W
 - Plasma Gas Flow: 15 L/min
 - Auxiliary Gas Flow: 0.8 - 1.2 L/min
 - Nebulizer Gas Flow: 0.9 - 1.1 L/min
 - Sample Uptake Rate: 0.2 - 0.4 mL/min
- Collision Cell Parameters (Helium Mode):
 - Helium Flow Rate: 4 - 6 mL/min (optimize for maximum interference removal with minimal signal loss).
 - Kinetic Energy Discrimination (KED) Voltage: -10 to -15 V (optimize based on instrument manufacturer's recommendations).
- Data Acquisition:
 - Monitored m/z: 78
 - Dwell Time: 100 ms
 - Integration Time: 1 s per point
 - Replicates: 3-5

Protocol 2: Method for ^{78}Se Analysis in the Presence of REE Interferences using Oxygen Mass-Shift Mode

This method is suitable for matrices containing elements like Gadolinium.


- Sample Preparation: Follow the same procedure as in Protocol 1.
- ICP-MS Operating Conditions: Similar to Protocol 1.
- Collision/Reaction Cell Parameters (Oxygen Mode):
 - Oxygen Flow Rate: 0.3 - 0.5 mL/min (optimize for efficient conversion of Se^+ to SeO^+).
 - Octopole Bias: -15 to -20 V (to promote the reaction).[\[9\]](#)
- Data Acquisition:
 - Monitored m/z: 94 (for $^{78}\text{Se}^{16}\text{O}^+$)
 - Dwell Time: 100 ms
 - Integration Time: 1 s per point
 - Replicates: 3-5

Quantitative Data Summary

Collision/Reaction Gas Mode	Typical Interference	Background	Detection Limit (DL) (BEC) for ^{78}Se	Reference
No Gas	$^{40}\text{Ar}^{38}\text{Ar}^+$, $^{156}\text{Gd}^{2+}$	High (can be $>100 \text{ ng/L}$)	Poor	[6]
Helium (He)	$^{40}\text{Ar}^{38}\text{Ar}^+$	$\sim 4 \text{ ng/L}$	Improved	[6]
Hydrogen (H ₂)	$^{40}\text{Ar}^{38}\text{Ar}^+$	$\sim 6.5 \text{ ng/L}$	$\sim 8.5 \text{ ng/L}$	[1]
Oxygen (O ₂) + H ₂ (Mass-Shift)	$^{156}\text{Gd}^{2+}$, $^{40}\text{Ar}^{38}\text{Ar}^+$	Low (often sub-ppt)	Best	[9]

Note: BEC and DL values are instrument-dependent and can vary based on matrix conditions and optimization.

Visual Workflow

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for common interferences in ^{78}Se analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 2. [icpms.cz](#) [icpms.cz]
- 3. [agilent.com](#) [agilent.com]

- 4. hpst.cz [hpst.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. An evaluation of M2+ interference correction approaches associated with As and Se in ICP-MS using a multi-day dataset along with ICP-MS/MS/HR-ICP-MS based analysis and hierarchical modeling as a means of assessing bias in fortified drinking waters and single component matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Selenium Analysis Using ICP-MS: Part 4 [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Selenium-78 Analysis Using Collision Cell Technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083074#using-collision-cell-technology-for-selenium-78-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

